(2,4-Dichlorophenoxy)acetic acid isopropylamine salt
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Overview
Description
(2,4-Dichlorophenoxy)acetic acid isopropylamine salt is a chemical compound widely used as a systemic herbicideThis compound is particularly effective in controlling broadleaf weeds while leaving grasses relatively unaffected .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenoxy)acetic acid isopropylamine salt typically involves the reaction of (2,4-Dichlorophenoxy)acetic acid with isopropylamine. The reaction is carried out in an aqueous medium, where the acid and amine react to form the salt. The reaction conditions generally include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its salt form .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification of the final product to remove any unreacted starting materials and by-products. The purified product is then formulated into various herbicidal products for agricultural use .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorophenoxy)acetic acid isopropylamine salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation can lead to the formation of chlorinated phenols, while substitution reactions can produce various substituted phenoxyacetic acids .
Scientific Research Applications
(2,4-Dichlorophenoxy)acetic acid isopropylamine salt has numerous scientific research applications:
Chemistry: It is used as a model compound to study the behavior of phenoxyacetic acids in various chemical reactions.
Biology: The compound is used to investigate the effects of synthetic auxins on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its primary use remains in agriculture.
Mechanism of Action
The mechanism of action of (2,4-Dichlorophenoxy)acetic acid isopropylamine salt involves its function as a synthetic auxin. It mimics the natural plant hormone auxin, leading to uncontrolled and unsustainable growth in susceptible plants. The compound is absorbed by the leaves and transported to the meristematic tissues, where it disrupts normal cellular processes, ultimately causing plant death .
Comparison with Similar Compounds
Similar Compounds
(2,4-Dichlorophenoxy)acetic acid (2,4-D): The parent compound, widely used as a herbicide.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another chlorinated phenoxyacetic acid with similar herbicidal properties.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): A related compound used for similar purposes.
Uniqueness
(2,4-Dichlorophenoxy)acetic acid isopropylamine salt is unique due to its specific formulation, which enhances its solubility and effectiveness as a herbicide. Its ability to selectively target broadleaf weeds while sparing grasses makes it particularly valuable in agricultural settings .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)acetate;propan-2-ylazanium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3.C3H9N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-3(2)4/h1-3H,4H2,(H,11,12);3H,4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMBBZAHRWCZOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[NH3+].C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5742-17-6 |
Source
|
Record name | 2,4-D isopropylamine salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5742-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-D-isopropylammonium [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005742176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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